![molecular formula C20H22N4O3 B2547583 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775377-29-1](/img/structure/B2547583.png)

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione" is a complex organic molecule that appears to be related to tricyclic ring systems. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis which can be useful for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted synthesis, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . This method is convenient and may offer a pathway to synthesize the compound of interest by adapting the starting materials and reaction conditions. Additionally, the synthesis of novel tricyclic ring systems, as mentioned in the second paper, involves the use of base and oxalyl chloride . This suggests that the synthesis of the compound might also involve similar reagents and conditions.

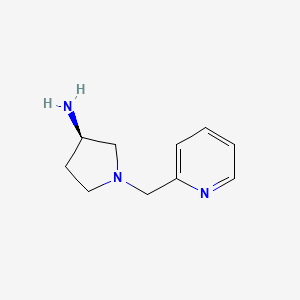

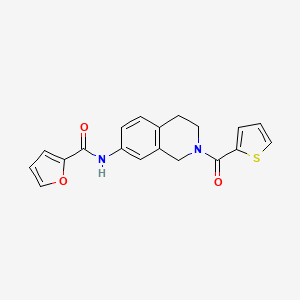

Molecular Structure Analysis

The molecular structure of the compound likely features a tricyclic ring system based on the naming convention, which suggests a pyrimido[1,6-a]azepine core. This core is a fused ring system that includes a pyrimidine and azepine ring. The presence of a 1,2,4-oxadiazol-3-yl group indicates a heterocyclic moiety containing nitrogen and oxygen atoms, which could contribute to the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions of the specific compound, they do describe the synthesis of structurally related compounds. The Stiles reaction mentioned in the synthesis of a 1H-imidazo[5,1-b] benzazepine-1,3(2H)-dione could potentially be relevant to the compound of interest, as it may undergo similar cyclization or condensation reactions to form its complex structure.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

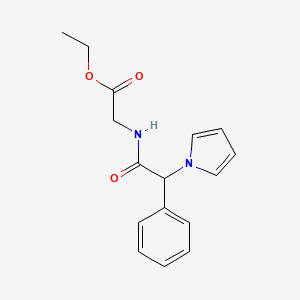

Synthesis Techniques : Research on similar compounds includes the synthesis of various heterocyclic compounds, such as phthalazinone derivatives and xanthines containing imidazo[4,5-e][1,4]diazepine ring systems. These synthesis methods often involve reactions with electrophilic reagents and carbon donors (Mahmoud et al., 2012) (Bhan & Hosmane, 1993).

Spectral Characterization : The spectral characterization of such compounds often involves techniques like NMR spectroscopy, which is crucial for understanding their chemical structure and properties (Mahmoud et al., 2012).

Potential Applications

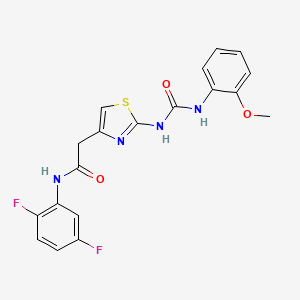

Chemosensors : Derivatives of oxadiazole, a component in the structure of the target compound, have been used in creating chemosensors for ion detection. For instance, 1,8-naphthalimide derivatives with oxadiazole were used for fluoride ion detection, demonstrating the potential application of such compounds in sensing technologies (Zhang et al., 2020).

Anticancer Agents : Compounds with structures related to the target chemical have been explored as potential anticancer agents. For example, dimethyl-benzo,-1,3,6-oxadiazepine derivatives were synthesized and screened for their anti-tumor activities, indicating the possible application of related compounds in medicinal chemistry (Abu‐Hashem & Aly, 2017).

Synthetic Methods Development : Effective methods for the synthesis of related compounds, like 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, have been developed, which is essential for the production and application of such chemicals in various fields (Tkachuk et al., 2020).

Liquid Crystal Research : Heterocyclic compounds containing oxadiazole units have been used in the synthesis of liquid crystals, indicating their potential application in materials science and display technologies (Yeap, Mohammad, & Osman, 2010).

Mechanism of Action

Target of Action

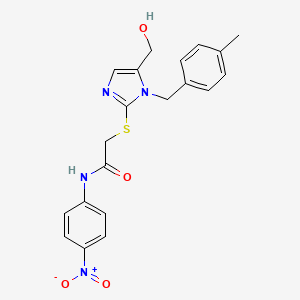

They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

1,2,4-oxadiazoles and indole derivatives generally interact with their targets through hydrogen bonding , due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines .

properties

IUPAC Name |

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-2-16-21-18(22-27-16)17-15-11-7-4-8-12-23(15)20(26)24(19(17)25)13-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKDPPGYFZGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)

![1-({[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]thio}acetyl)azepane](/img/structure/B2547506.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)

![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)

![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)